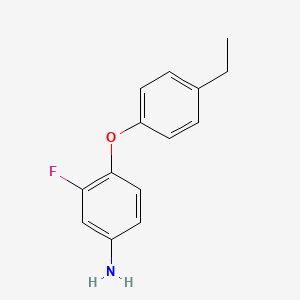

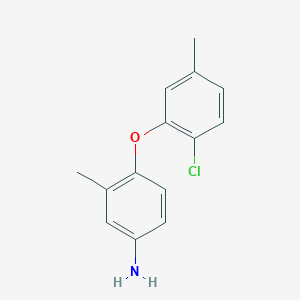

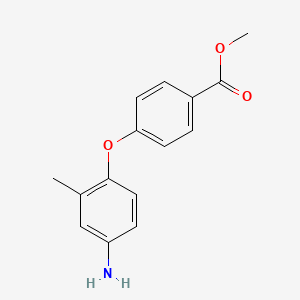

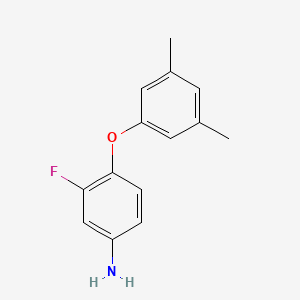

4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline

Overview

Description

The compound “4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline” is a derivative of the compound "(4-Chloro-3,5-dimethylphenoxy)acetic Acid" . This compound is a synthetic auxin, a class of plant growth regulators, that has been used to promote hypocotyl elongation during seedling emergence .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its related compounds. For instance, the compound “(4-Chloro-3,5-dimethylphenoxy)acetonitrile” has a molecular weight of 195.65 and its molecular formula is C10H10ClNO .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its related compounds. For instance, “(4-Chloro-3,5-dimethylphenoxy)acetonitrile” is a solid at room temperature . The compound “4-Chloro-3,5-dimethylphenol” has a molecular weight of 156.61 and is soluble in methanol .Scientific Research Applications

Potential Pesticides

Research by Olszewska, Tarasiuk, and Pikus (2011) on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally related to "4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline," has highlighted their potential as pesticides. These compounds were characterized by X-ray powder diffraction, suggesting their utility in agricultural chemistry for pest control applications. The study provides experimental data on peak positions, intensities, and unit-cell parameters, indicative of their structural integrity and potential efficacy as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Nonlinear Optics

Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, and Zyss (2002) discussed the crystal structures and packing of compounds including 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine and 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine, related to the compound . Their research contributes to the development of new materials for octupolar nonlinear optics (NLO), showcasing the application of these compounds in the field of photonics and optical communication. The study emphasizes the importance of specific structural features, such as C-H...F and C-H...π hydrogen bonds, in facilitating the desired optical properties (Boese et al., 2002).

Advanced Oxidation Processes

Li, Guo, Wang, Zhang, Cheng, Wang, Yang, and Du (2020) explored the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), a compound related to "4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline," using UV and UV/persulfate processes. Their findings contribute to environmental chemistry, particularly in the treatment of wastewater containing antimicrobial compounds. The study provides insights into the kinetics, mechanism, and toxicity evolution of PCMX degradation, highlighting the effectiveness of advanced oxidation processes in reducing the persistence and potential toxicity of such compounds in aquatic environments (Li et al., 2020).

Synthesis and Antibacterial Activity

Zaooli, Hussein, Jafar, and Al-Thamir (2019) synthesized derivatives of 4-chloro-3,5-dimethylphenol using the Suzuki reaction, assessing their antibacterial properties against various pathogens. This research highlights the potential of "4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline" derivatives in the development of new antibacterial agents, contributing to the field of medicinal chemistry and pharmaceuticals. The study provides a foundation for further exploration of these compounds' antibacterial efficacy and their potential applications in combating bacterial infections (Zaooli et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-chloro-3,5-dimethylphenoxyacetic acid, have been found to be synthetic auxins , a class of plant growth regulators . Auxins play a crucial role in coordinating many growth and behavioral processes in plants’ life cycles.

Mode of Action

It’s worth noting that auxins, like the related compound mentioned above, generally work by influencing cell growth via cell elongation . They bind to auxin receptors and modulate gene expression, leading to growth and development changes in the plant .

Biochemical Pathways

Auxins are known to affect several pathways in plants, including cell division, cell elongation, differentiation, and responses to light and gravity .

Result of Action

Auxins like the related compound can stimulate hypocotyl growth in wild-type seedlings , indicating a potential effect on plant growth and development.

properties

IUPAC Name |

4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO/c1-8-5-11(6-9(2)14(8)15)18-13-4-3-10(17)7-12(13)16/h3-7H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHHLZVUSORMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine](/img/structure/B3172766.png)

![3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172818.png)